molecular formula C25H23NO3 B2718742 1-[4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone CAS No. 438486-84-1

1-[4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

Cat. No.: B2718742
CAS No.: 438486-84-1
M. Wt: 385.463
InChI Key: WIWGHIBFYDMOPF-UHFFFAOYSA-N
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Description

1-(6-methyl-3-(1-phenylethyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methyl-3-(1-phenylethyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core naphtho[2,1-e][1,3]oxazine structure, followed by the introduction of the furo and ethanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-methyl-3-(1-phenylethyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-methyl-3-(1-phenylethyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-methyl-3-(1-phenylethyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-methyl-3-(1-phenylethyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-15(18-9-5-4-6-10-18)26-13-21-23-22(16(2)27)17(3)29-25(23)20-12-8-7-11-19(20)24(21)28-14-26/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWGHIBFYDMOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)C5=CC=CC=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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